
2'-Bromo-5'-chloro-4'-(trifluoromethyl)phenacyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl chloride is an organic compound that features a benzene ring substituted with bromine, chlorine, and trifluoromethyl groups, along with a phenacyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for bromination, and trifluoromethylation can be achieved using reagents like trifluoromethyl iodide under radical conditions . Chlorination can be performed using chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and phenacyl chloride groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Radical Reactions: The trifluoromethyl group can be introduced or modified through radical reactions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Trifluoromethyl Iodide: Used for trifluoromethylation under radical conditions.
Chlorine Gas: Used for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while radical reactions can introduce or modify trifluoromethyl groups.
Scientific Research Applications
2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl chloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine, chlorine, and trifluoromethyl groups can influence the reactivity and stability of the compound, while the phenacyl chloride moiety can act as an electrophile in nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a phenacyl chloride group.
4-Bromobenzotrifluoride: Lacks the phenacyl chloride and chlorine groups, but has a similar trifluoromethyl and bromine substitution pattern.
Uniqueness
2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl chloride is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzene ring along with the phenacyl chloride moiety
Properties
Molecular Formula |
C9H4BrCl2F3O |
|---|---|
Molecular Weight |
335.93 g/mol |
IUPAC Name |
1-[2-bromo-5-chloro-4-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-6-2-5(9(13,14)15)7(12)1-4(6)8(16)3-11/h1-2H,3H2 |
InChI Key |
ZMKVYEANEQHKCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(F)(F)F)Br)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


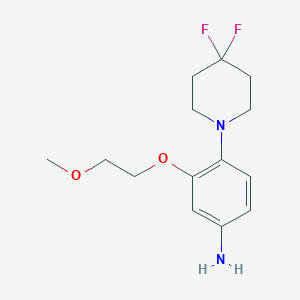
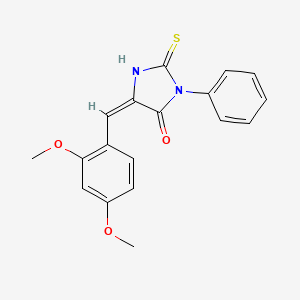
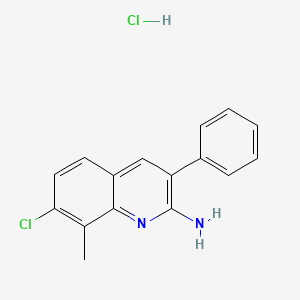
![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)
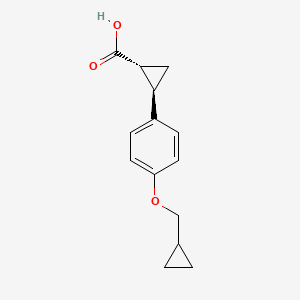
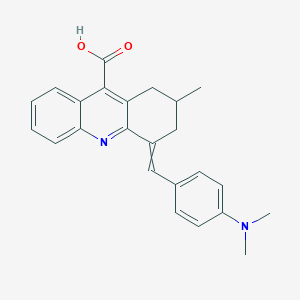
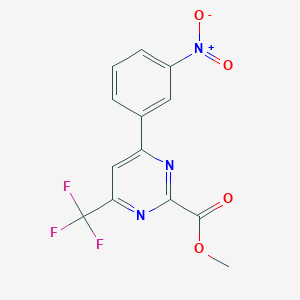
![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
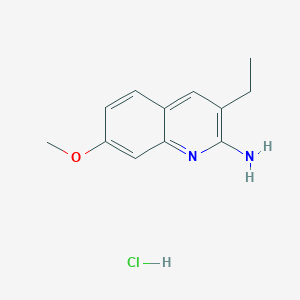
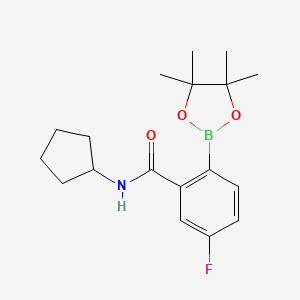
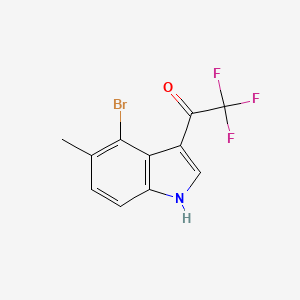
![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)
![2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13722484.png)
![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)
